molecular formula C10H20O B15077859 3-Isopropylheptan-2-one CAS No. 6972-54-9

3-Isopropylheptan-2-one

Cat. No.: B15077859
CAS No.: 6972-54-9
M. Wt: 156.26 g/mol
InChI Key: LGWFXZVSAAZOQC-UHFFFAOYSA-N
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Description

3-Isopropyl-2-Heptanone is an organic compound with the molecular formula C10H20O It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Isopropyl-2-Heptanone can be synthesized through several methods. One common approach involves the alkylation of 2-heptanone with isopropyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent side reactions.

Industrial Production Methods

Industrial production of 3-Isopropyl-2-Heptanone often involves the reductive condensation of propionaldehyde with butanone, followed by hydrogenation. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-2-Heptanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the carbonyl group can yield secondary alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the carbonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are often employed.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Various substituted ketones depending on the nucleophile used.

Scientific Research Applications

3-Isopropyl-2-Heptanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Isopropyl-2-Heptanone involves its interaction with various molecular targets. The carbonyl group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield different products. The pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

Similar Compounds

  • 3-Butyl-2-Heptanone
  • 2,4-Dimethyl-3-Heptanone
  • 2,6-Dimethyl-3-Heptanone
  • 3-Ethyl-4-Heptanone
  • 5-Methyl-3-Heptanone

Uniqueness

3-Isopropyl-2-Heptanone is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity compared to other similar ketones. Its isopropyl group provides steric hindrance, influencing its reactivity and interactions with other molecules .

Properties

IUPAC Name

3-propan-2-ylheptan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-5-6-7-10(8(2)3)9(4)11/h8,10H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWFXZVSAAZOQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(C)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20289592
Record name 3-isopropylheptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20289592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6972-54-9
Record name NSC62124
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62124
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-isopropylheptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20289592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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